Cas no 37641-15-9 (N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide)

N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazolone core structure with an acetamide substituent. This molecule is of interest due to its potential applications in medicinal chemistry and organic synthesis. The thiazolone scaffold is known for its bioactivity, particularly as a precursor or intermediate in the development of pharmaceuticals, including antimicrobial and anti-inflammatory agents. The acetamide group enhances its reactivity, making it a versatile building block for further functionalization. Its well-defined structure and stability under standard conditions facilitate its use in research and industrial processes. The compound’s synthetic utility and pharmacological relevance underscore its importance in chemical and pharmaceutical studies.
N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide structure
37641-15-9 structure
Product Name:N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
CAS No:37641-15-9
MF:C5H6N2O2S
MW:158.178339481354
CID:1035778
PubChem ID:539709
Update Time:2025-10-28

N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Oxo-4,5-dihydrothiazol-2-yl)acetamide
    • N-(4-oxo-1,3-thiazol-2-yl)acetamide
    • HMS1369H04
    • CHEMBL1603750
    • N-[(2Z)-4-Oxo-1,3-thiazolidin-2-ylidene]acetamide #
    • ChemDiv2_000158
    • N-(4-oxo-4,5-dihydro-thiazol-2-yl)-acetamide
    • 37641-15-9
    • AKOS001485344
    • DTXSID20337188
    • MLS000087675
    • F0382-0173
    • SR-01000405890
    • EU-0035446
    • SCHEMBL1939094
    • AKOS016000347
    • N-[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
    • IFLab1_001505
    • AKOS024278483
    • SR-01000405890-1
    • HMS1416E09
    • Acetamide, N-(4-oxothiazolidin-2-ylidene)-
    • J-523072
    • SMR000023896
    • DB-352377
    • 2-acetamino-thiazolin-4-one
    • HMS2435M12
    • N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
    • Inchi: 1S/C5H6N2O2S/c1-3(8)6-5-7-4(9)2-10-5/h2H2,1H3,(H,6,7,8,9)
    • InChI Key: IWZDYCXOHDYRHO-UHFFFAOYSA-N
    • SMILES: S1C(=NC(C1)=O)NC(C)=O

Computed Properties

  • Exact Mass: 158.01499861g/mol
  • Monoisotopic Mass: 158.01499861g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 83.8Ų

N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide Pricemore >>

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Additional information on N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

Comprehensive Overview of N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide (CAS No. 37641-15-9)

N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide (CAS No. 37641-15-9) is a heterocyclic compound featuring a thiazole backbone, which is widely studied for its potential applications in pharmaceuticals, agrochemicals, and material science. The compound's unique structure, combining an acetamide moiety with a 4,5-dihydro-1,3-thiazol-2-one ring, makes it a versatile intermediate in organic synthesis. Researchers and industries are increasingly interested in this molecule due to its role in developing novel bioactive agents and functional materials.

In recent years, the demand for N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide has surged, driven by its relevance in drug discovery and sustainable chemistry. A growing number of studies highlight its potential as a building block for antimicrobial and anti-inflammatory agents, aligning with global health trends. For instance, the rise of antibiotic-resistant pathogens has spurred interest in thiazole derivatives as alternative therapeutics. Additionally, its eco-friendly synthesis routes resonate with the green chemistry movement, a hot topic in academic and industrial circles.

The compound's CAS No. 37641-15-9 is frequently searched in scientific databases, reflecting its importance in medicinal chemistry and material science. Common queries include its synthesis methods, physicochemical properties, and applications in drug design. Analytical techniques such as NMR spectroscopy and HPLC are often employed to characterize its purity and stability, ensuring compliance with regulatory standards. These aspects are critical for researchers optimizing its use in high-value applications.

From a commercial perspective, N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is supplied by specialized chemical manufacturers catering to pharmaceutical intermediates and research reagents. Its pricing and availability are influenced by factors like raw material costs and scale-up challenges. Companies emphasizing custom synthesis and GMP-grade production are particularly competitive in this niche market. Furthermore, patents involving this compound often focus on its derivatization for enhanced bioactivity, a trend mirrored in recent IP filings.

In conclusion, N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide (CAS No. 37641-15-9) represents a promising scaffold in modern chemistry. Its intersection with drug development, sustainability, and advanced materials ensures continued relevance. As research progresses, this compound may unlock new opportunities in precision medicine and biodegradable polymers, addressing pressing societal needs. Stakeholders are advised to monitor emerging studies and market dynamics to capitalize on its potential.

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